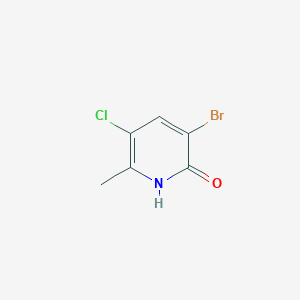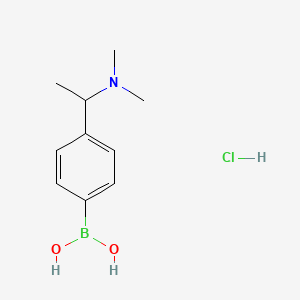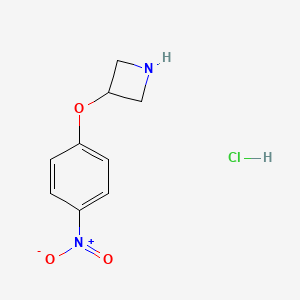
3-Bromo-5-chloro-6-methylpyridin-2-ol
Descripción general
Descripción
3-Bromo-5-chloro-6-methylpyridin-2-ol, also known as BCMPO, is an organic compound with the linear formula C6H5BrClNO . It belongs to the pyridinol family and has been extensively researched in the field of biological imaging as a fluorescent probe for detecting and tracking different chemical and biological species.
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-6-methylpyridin-2-ol can be represented by the InChI code: 1S/C6H5BrClNO/c1-3-5(8)2-4(7)6(10)9-3/h2H,1H3,(H,9,10) and the InChI key is QDLZTNVFWGSPIY-UHFFFAOYSA-N . The molecular weight of the compound is 222.47 .Aplicaciones Científicas De Investigación
Toxicology and Environmental Impact of Chlorpyrifos
- A review on chlorpyrifos, a chlorinated compound, highlights its toxicological and epidemiological aspects, emphasizing its controversial potential to induce neurodevelopmental effects at low doses. Challenges in estimating nonoccupational exposures due to the presence of its metabolites in the food supply are discussed. Despite several studies proposing alternative neurodevelopmental mechanisms affected by chlorpyrifos, current exposure levels are not considered to adversely affect neurodevelopment through inhibition of nervous system cholinesterases (Eaton et al., 2008).
Environmental Presence and Health Effects of Brominated Compounds
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are reviewed for their health effects. While their toxicity profiles are similar to their chlorinated counterparts, the exposure and risk assessments are limited by the scarcity of environmental data. The increase in brominated flame retardants usage raises concerns over potential human and wildlife exposure (Birnbaum & Staskal, 2003).
Electrochemical Applications of Haloaluminate Ionic Liquids
- Research on electrochemical technology using haloaluminate ionic liquids, including chloroaluminate and bromoaluminate mixtures, is reviewed. These ionic liquids have applications in electroplating and energy storage, demonstrating the potential utility of halogenated compounds in industrial processes (Tsuda, Stafford, & Hussey, 2017).
Toxicology and Environmental Impact of Polybrominated Compounds
- The review on PBDDs and PBDFs underscores their occurrence as contaminants in brominated flame retardants and their production during combustion. These compounds are noted for their potential to induce hepatic, dermal, and gastrointestinal toxicities, reminiscent of the effects seen with chlorinated analogs. Environmental and human health impacts necessitate further investigation into these compounds' behavior and effects (Mennear & Lee, 1994).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-chloro-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-3-5(8)2-4(7)6(10)9-3/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLZTNVFWGSPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258033 | |
| Record name | 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-6-methylpyridin-2-ol | |
CAS RN |
1423037-27-7 | |
| Record name | 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)




![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)





